molecular formula C17H28F3N7O10 B12426036 Arg-Gly-Asp-Ser (TFA)

Arg-Gly-Asp-Ser (TFA)

Cat. No.: B12426036
M. Wt: 547.4 g/mol
InChI Key: UMHUNRXMVGQLTE-YWUTZLAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Gly-Asp-Ser (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. The subsequent amino acids (aspartic acid, glycine, and arginine) are sequentially added using protected amino acid derivatives to prevent side reactions . The peptide is then cleaved from the resin and deprotected to yield the final product. Trifluoroacetic acid is often used in the cleavage step to remove the protecting groups and release the peptide from the resin .

Industrial Production Methods

Industrial production of Arg-Gly-Asp-Ser (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product . The peptide is lyophilized from a solution containing trifluoroacetic acid to obtain the final powdered form .

Properties

Molecular Formula

C17H28F3N7O10

Molecular Weight

547.4 g/mol

IUPAC Name

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H27N7O8.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;3-2(4,5)1(6)7/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1

InChI Key

UMHUNRXMVGQLTE-YWUTZLAHSA-N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.